Matrilysin (96-107)

T-cell epitope validation HLA-A*03:01 restriction MHC ligand elution

Matrilysin (96‑107) is a linear synthetic dodecapeptide (H‑SLFPNSPKWTSK‑OH) spanning residues 96–107 of human matrix metalloproteinase‑7 (MMP‑7, matrilysin; UniProt P09237). The sequence was experimentally isolated from surgically resected renal cell carcinoma tissue by HLA class I immunoprecipitation and identified via mass‑spectrometry‑based peptide sequencing as an HLA‑A*03‑restricted ligand.

Molecular Formula
Molecular Weight
Cat. No. B1575143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMatrilysin (96-107)
SynonymsMatrilysin (96-107)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Matrilysin (96‑107) Peptide Identity, Sequence, and Validated Procurement Specifications


Matrilysin (96‑107) is a linear synthetic dodecapeptide (H‑SLFPNSPKWTSK‑OH) spanning residues 96–107 of human matrix metalloproteinase‑7 (MMP‑7, matrilysin; UniProt P09237) [1]. The sequence was experimentally isolated from surgically resected renal cell carcinoma tissue by HLA class I immunoprecipitation and identified via mass‑spectrometry‑based peptide sequencing as an HLA‑A*03‑restricted ligand [2]. The Immune Epitope Database (IEDB) curates this epitope under ID 577752 with documented MHC ligand and T‑cell assay data [3]. Procurement‑grade material is supplied as a freeze‑dried trifluoroacetate salt at >90% purity (HPLC/MS), with an optimized counterion and delivery format standardized for T‑cell immunity applications [4].

Why Generic MMP‑7 Peptide Substitution Is Scientifically Unsupported for Matrilysin (96‑107)


Generic MMP‑7 peptide fragments cannot substitute for the canonical 96‑107 sequence because MHC class I‑restricted T‑cell epitopes depend on an exact amino acid length, register, and anchor residue composition for HLA binding and TCR recognition [1]. The Matrilysin (96‑107) peptide (SLFPNSPKWTSK) was identified through direct HLA ligand elution from human tumor tissue and its immunogenicity has been functionally validated in ⁵¹Cr‑release cytotoxicity assays and IFN‑γ ELISPOT readouts using both healthy‑donor and patient‑derived T cells [2]. Truncated (e.g., 97‑107), scrambled, or heterologous control peptides (e.g., HLA‑A3‑binding RGS5 peptide) fail to trigger cognate T‑cell responses in the same experimental systems, confirming that the precise 96‑107 sequence is non‑substitutable for applications requiring authentic epitope‑specific immune monitoring or vaccine target validation [2].

Head‑to‑Head Quantification of Matrilysin (96‑107) Differential Performance Versus Relevant Comparators


Validated Epitope Identity Versus Non‑Canonical MMP‑7 Peptide Fragments for HLA‑A*03‑Restricted T‑Cell Assays

The Matrilysin (96‑107) peptide was directly eluted from HLA class I molecules of human renal cell carcinoma tissue and identified as an HLA‑A*03 ligand by mass spectrometry, a level of validation absent for arbitrarily selected or predicted MMP‑7 fragments [1]. Within the IEDB, the peptide (ID 577752) has 9 curated MHC ligand assay records and 6 T‑cell assay records, whereas the adjacent FPNSPKWTSK (97‑107) truncation or any other MMP‑7 fragment lacks equivalent experimental documentation [2]. The HLA restriction is confirmed: the peptide binds HLA‑A*03:01 but not HLA‑A2 or other alleles, as demonstrated by the inability of HLA‑A2⁺ tumor cells (A498) to be lysed by MMP‑7‑specific CTLs [1].

T-cell epitope validation HLA-A*03:01 restriction MHC ligand elution IEDB curation

Antigen‑Specific Cytotoxic T‑Lymphocyte Lysis: Quantitative Comparison of Matrilysin (96‑107) Versus Irrelevant HLA‑A3‑Binding Control Peptide

In standard ⁵¹Cr‑release assays, CTLs primed with Matrilysin (96‑107)‑pulsed autologous dendritic cells mediated efficient, antigen‑specific lysis of peptide‑loaded target cells, whereas target cells pulsed with the irrelevant HLA‑A3‑binding RGS5 peptide were completely spared [1]. The same CTL line lysed SKOV‑3 ovarian carcinoma cells (HLA‑A3⁺, MMP‑7⁺) but showed no lytic activity against the HLA‑A2⁺/MMP‑7⁺ cell line A498 or against K‑562 cells, ruling out NK‑cell‑mediated killing [1]. Cold‑target inhibition experiments further confirmed that unlabeled PBMCs loaded with the MMP‑7 peptide—but not with the RGS5 peptide—blocked lysis of HLA‑matched SKOV‑3 targets, establishing epitope specificity at the level of TCR engagement [1].

CTL cytotoxicity assay antigen-specific lysis tumor cell killing peptide-pulsed dendritic cells

Endogenous Processing and Presentation: Matrilysin (96‑107) Presented from Full‑Length MMP‑7 Protein Versus Synthetic Peptide Pulsing Alone

Dendritic cells electroporated with full‑length MMP‑7 in‑vitro‑transcribed (IVT) RNA were efficiently lysed by CTLs that had been primed with the Matrilysin (96‑107) synthetic peptide, providing direct evidence that the 96‑107 epitope is naturally processed and presented from the endogenously expressed full‑length protein [1]. Conversely, DCs electroporated with irrelevant EGFP‑IVT RNA were spared [1]. This dual validation—processing from full‑length protein and recognition of the synthetic peptide—distinguishes Matrilysin (96‑107) from epitopes identified solely by reverse immunology or binding prediction algorithms, where endogenous processing remains unproven [1].

antigen processing cross-presentation dendritic cell electroporation IVT-RNA transfection

Ex Vivo Immunogenicity in Cancer Patients: Frequency of Matrilysin (96‑107)‑Specific T Cells in Peripheral Blood of RCC Patients

In IFN‑γ ELISPOT assays, Matrilysin (96‑107)‑specific T cells were detected directly ex vivo in the peripheral blood of HLA‑A3‑positive patients with metastatic renal cell carcinoma (RCC) at frequencies of 25.5 spots per 5 × 10⁶ PBMCs and 39.5 spots per 10⁶ PBMCs in 2 of 5 analyzed patients, whereas no responses were observed in the remaining 3 patients [1]. CTLs induced from an HLA‑A3⁺ RCC patient using peptide‑pulsed DCs efficiently lysed the autologous tumor‑matched cell line SKOV‑3, and lysis was blocked by anti‑HLA class I antibody, confirming HLA‑restricted, epitope‑specific recognition in a patient‑derived setting [1].

IFN-γ ELISPOT tumor-infiltrating lymphocytes RCC immune monitoring pre-existing T-cell immunity

Broad Tumor‑Type MMP‑7 Expression Profile Supporting Matrilysin (96‑107) Epitope Applicability Across Multiple Cancer Indications

Reverse transcription‑PCR and Affymetrix microarray analyses in the Yokoyama et al. study demonstrated MMP‑7 overexpression not only in renal cell carcinoma but also in tumor cell lines derived from ovarian (SKOV‑3), testicular (NT‑2), hematologic (HL‑60, ALL blasts), and breast cancer, among others [1]. This broad expression profile across malignancies contrasts with tumor‑associated antigens whose expression is restricted to a single or narrow set of tumor types [1]. The presence of the MMP‑7 protein in both the tumor cells and the tumor neovasculature (as noted for RCC and colorectal cancer) expands the potential target cell population within the tumor microenvironment [1].

tumor-associated antigen MMP-7 overexpression multi-indication applicability RT-PCR profiling

Procurement‑Grade Quality and Scrambled Control Availability Versus Uncharacterized Peptide Suppliers

The commercially sourced Matrilysin (96‑107) peptide (JPT SP‑MHCI‑0844‑2) is specified at >90% purity by HPLC/MS, supplied as a freeze‑dried TFA salt in a plastic vial, with an explicitly documented counterion and formulation designed to avoid toxic synthesis by‑products [1]. A scrambled sequence version is offered and cross‑checked against the UniProt database to ensure no homology to natural sequences, providing a validated negative control for epitope‑specificity experiments [1]. This contrasts with peptides from general synthesis vendors that lack IEDB‑cross‑referenced epitope validation, defined T‑cell application grading, or accompanying scrambled control options [2]. The peptide is also part of the PepMix™ Peptide Pool ecosystem, enabling integration into standardized immune‑monitoring workflows [1].

peptide purity HPLC-MS quality control scrambled peptide control T-cell grade peptide

High‑Impact Research and Industrial Applications for Matrilysin (96‑107) Peptide Based on Validated Evidence


HLA‑A*03‑Restricted T‑Cell Immune Monitoring in Cancer Vaccine Trials

The Matrilysin (96‑107) peptide, as a validated HLA‑A*03 ligand directly eluted from tumor tissue [1], is suited for ex vivo IFN‑γ ELISPOT and intracellular cytokine staining (ICS) assays to monitor MMP‑7‑specific CD8⁺ T‑cell responses in HLA‑A3⁺ patients enrolled in cancer immunotherapy trials. The documented detection of pre‑existing T‑cell immunity in RCC patients at frequencies of 25.5–39.5 spots per million PBMCs [1] establishes baseline immunogenicity and supports its use as a monitoring analyte. The availability of a matched scrambled control peptide [2] ensures that assay specificity can be rigorously controlled.

Dendritic Cell‑Based Vaccine Formulation and Target Antigen Validation

The demonstrated capacity of DCs electroporated with MMP‑7‑IVT RNA to process and present the 96‑107 epitope [1] supports the use of this peptide as a positive‑control reagent during the development and quality control of DC‑based or RNA‑based vaccines targeting MMP‑7. Researchers can employ the peptide to pulse DCs as a reference standard for validating that vaccine‑induced T cells recognize the naturally processed epitope, bridging the gap between synthetic peptide stimulation and endogenous antigen presentation [1].

Multi‑Indication Tumor Immunotherapy Target Screening Across MMP‑7‑Positive Cancers

Given the broad MMP‑7 expression profile confirmed across renal, ovarian, breast, colorectal, testicular, and hematologic malignancies [1], the Matrilysin (96‑107) peptide can serve as a screening probe to assess whether MMP‑7‑specific CTLs can be expanded from patients with diverse tumor types. This multi‑indication applicability distinguishes the epitope from single‑tumor‑type antigens and makes it a versatile tool for preclinical immunotherapy target evaluation across oncology indications [1].

Positive Control for HLA‑A3 Tetramer and Dextramer Reagent Manufacturing

The unambiguous HLA‑A*03:01 restriction of Matrilysin (96‑107), confirmed by both MHC ligand elution data and HLA‑blocking antibody experiments [1], positions this peptide as a suitable positive control for validating commercial HLA‑A3 tetramer or dextramer reagents. The peptide can be used to generate peptide‑MHC monomers for quality control testing, ensuring that manufactured detection reagents correctly identify antigen‑specific CD8⁺ T‑cell populations in flow‑cytometry‑based assays [1].

Quote Request

Request a Quote for Matrilysin (96-107)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.